1-(4-Amino-6-methoxypyridin-3-YL)ethanone
Description
1-(4-Amino-6-methoxypyridin-3-yl)ethanone is a pyridine derivative featuring a 3-pyridinyl core substituted with an ethanone (acetyl) group at position 3, an amino group (-NH₂) at position 4, and a methoxy group (-OCH₃) at position 6.
Properties
IUPAC Name |
1-(4-amino-6-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-4-10-8(12-2)3-7(6)9/h3-4H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENLVZGCRLAGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-6-methoxypyridin-3-YL)ethanone typically involves the reaction of 5-bromo-2-methoxypyridin-4-ylamine with butyl vinyl ether in the presence of palladium acetate, 1,3-bis(diphenylphosphino)propane, and potassium carbonate in dimethylformamide (DMF) under an inert atmosphere at 100°C for 5 hours . The reaction mixture is then treated with hydrochloric acid and neutralized with sodium hydrogen carbonate, followed by extraction with ethyl acetate and purification by silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for 1-(4-Amino-6-methoxypyridin-3-YL)ethanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-6-methoxypyridin-3-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-6-methoxypyridin-3-YL)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-6-methoxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s amino and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The amino group at position 4 in the target compound enhances electron density and hydrogen-bonding capacity compared to halogenated analogs like 1-(5,6-Dichloropyridin-3-yl)ethanone, which is electron-deficient due to chlorine . Methoxy group position affects solubility and steric hindrance.
Biological Activity: Pyridin-2(1H)-one derivatives with hydroxyl and methoxy substituents exhibit antioxidant activity (up to 79.05% radical scavenging), suggesting that the target compound’s amino and methoxy groups may confer similar properties . Halogenated analogs (e.g., 5,6-dichloro) are often used in agrochemicals due to their stability and reactivity, whereas amino-substituted pyridines are more common in drug discovery .
Core Structure Variations: Isoquinoline-based analogs (e.g., ) demonstrate the impact of bicyclic systems on lipophilicity and bioactivity, contrasting with the monocyclic pyridine core of the target compound . Sulfonyl-containing derivatives (e.g., ) highlight how auxiliary functional groups can modulate solubility and receptor binding .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The amino group in the target compound may improve aqueous solubility compared to non-polar analogs like 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone .
- Metabolic Stability: Methoxy groups are generally metabolically stable, whereas amino groups may undergo acetylation or oxidation, affecting bioavailability .
Biological Activity
1-(4-Amino-6-methoxypyridin-3-YL)ethanone is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial properties, enzyme interactions, and implications for drug development.
- Molecular Formula : C8H10N2O
- Molar Mass : Approximately 166.18 g/mol
- Structure : The compound features an amino group and a methoxy group attached to the pyridine ring, which may influence its biological interactions and activity.
Biological Activities
1-(4-Amino-6-methoxypyridin-3-YL)ethanone has been studied for various biological activities, including:
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic processes in microorganisms.
Enzyme Interaction
The compound has shown potential in modulating the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs, leading to enhanced efficacy or toxicity.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications to the pyridine ring can significantly impact biological activity. For instance, variations in the position and nature of substituents on the ring can enhance or diminish inhibitory effects against specific targets such as EWS-FLI1, a fusion protein implicated in Ewing's sarcoma .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Amino-6-methoxypyridine | 10473-53-5 | 0.85 |
| 4-Amino-2-methoxypyridine | 10539-24-5 | 0.84 |
| 1-(6-Methoxypyridin-3-yl)ethanone | 213193-32-9 | 0.80 |
| 2-Amino-3-methoxypyridine | 1090-79-7 | 0.78 |
This table highlights compounds with structural similarities to 1-(4-Amino-6-methoxypyridin-3-YL)ethanone, indicating potential pathways for further research and development.
Case Studies
Recent studies have explored the effects of this compound on various cancer cell lines. For example, SAR studies demonstrated that specific substitutions on the pyridine ring could lead to substantial changes in growth inhibition rates against Ewing's sarcoma cells. A notable finding was that certain derivatives exhibited GI50 values as low as , indicating strong antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
